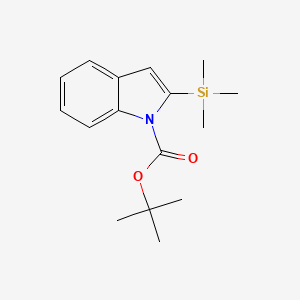

tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate” is a complex organic molecule that contains a tert-butyl group and a trimethylsilyl group attached to an indole structure . The tert-butyl group is a functional group with the formula -C(CH3)3, and the trimethylsilyl group is a functional group with the formula -Si(CH3)3 .

Synthesis Analysis

While specific synthesis methods for “tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate” are not available, the trimethylsilyl group is often introduced into organic molecules using trimethylsilyl chloride in the presence of a base . The tert-butyl group can be introduced using tert-butyl alcohol or other tert-butyl reagents .

Chemical Reactions Analysis

The trimethylsilyl group is known for its chemical inertness and is often used as a protecting group in organic synthesis . It can be removed under certain conditions, such as exposure to fluoride ions . The tert-butyl group is also relatively inert but can undergo reactions under certain conditions .

Applications De Recherche Scientifique

Synthesis of Gamma-Carbolines and Heteropolycycles : Zhang and Larock (2003) detailed the synthesis of gamma-carboline derivatives using tert-butylimines, which involve tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate. This process is significant in creating various heteropolycyclic structures in good to excellent yields (Zhang & Larock, 2003).

Facile Synthesis of Indoles with Oxygen-Bearing Substituents : Kondo, Kojima, and Sakamoto (1997) explored the synthesis of indoles with specific substituents, highlighting the versatility of compounds like tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate in organic synthesis (Kondo, Kojima, & Sakamoto, 1997).

Structural Analysis of Derivatives : Thenmozhi et al. (2009) conducted a study on tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a derivative, emphasizing the structural aspects of such compounds (Thenmozhi et al., 2009).

Oxidation of Allylic and Benzylic Alcohols : Shen et al. (2012) reported the catalytic role of a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, in the oxidation of specific alcohols. This research highlights its potential use in catalysis (Shen et al., 2012).

Synthesis of Indole Carboxylic Acids : Fritsche, Deguara, and Lehr (2006) described the synthesis of tert-butyl esters of indole carboxylic acids, demonstrating the compound's utility in synthesizing complex organic structures (Fritsche, Deguara, & Lehr, 2006).

Hemetsberger-Knittel Reaction Applications : Kondo et al. (1999) explored the utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, which is related to the synthesis of indole derivatives, showcasing the compound's role in complex organic reactions (Kondo et al., 1999).

Condensation of Carboxylic Acids : Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids, including indoles, where compounds like tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate could be applied (Umehara, Ueda, & Tokuyama, 2016).

Mécanisme D'action

Target of Action

Indole derivatives are known to play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

It’s worth noting that indole derivatives are often involved in transition metal-catalyzed reactions . For instance, in the Suzuki–Miyaura (SM) coupling reaction, organoboron reagents rapidly

Propriétés

IUPAC Name |

tert-butyl 2-trimethylsilylindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOFOVJJKPFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698638 |

Source

|

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

CAS RN |

146337-49-7 |

Source

|

| Record name | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)